molecular formula C9H14ClN3O2 B1378723 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1461706-96-6

1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B1378723
CAS No.: 1461706-96-6
M. Wt: 231.68 g/mol
InChI Key: LGGMWIBMDGLKIQ-UHFFFAOYSA-N
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Description

1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride (CAS 1461706-96-6) is a high-value heterocyclic amino acid derivative of significant interest in modern medicinal chemistry and drug discovery . This compound serves as a crucial chiral building block for the synthesis of more complex molecules, particularly in the construction of DNA-encoded chemical libraries and for diversity-oriented synthesis (DOS) . Its molecular structure incorporates both a piperidine ring, a common motif in bioactive molecules, and a pyrazole carboxylic acid, which allows for further functionalization. The presence of these privileged scaffolds makes it an ideal intermediate for developing potential therapeutic agents. Research Applications & Value: This compound is primarily used as a synthetic intermediate. Heterocyclic amino acids of this type are important scaffolds for preparing heterocyclic systems, hybrids, and peptides . They are foundational in the search for novel inhibitors and receptor ligands. For instance, similar pyrazole-carboxylic acid derivatives have been identified as key residues in potent, tripeptide-type p38α kinase inhibitors discovered from multimillion-membered DNA-encoded libraries . The hydrochloride salt form enhances the compound's stability and solubility for handling in various research applications. This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-piperidin-3-ylpyrazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c13-9(14)7-4-11-12(6-7)8-2-1-3-10-5-8;/h4,6,8,10H,1-3,5H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGMWIBMDGLKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=C(C=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461706-96-6
Record name 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride
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Preparation Methods

Types of Reactions

  • Cyclization : The formation of the pyrazole ring involves cyclization reactions between β-enamino diketones and hydrazines.
  • Substitution : Introduction of the piperidine moiety may involve substitution reactions.
  • Salt Formation : The conversion of the carboxylic acid to its hydrochloride salt involves acid-base chemistry.

Common Reagents and Conditions

  • Cyclization : Typically carried out in organic solvents like DMF or toluene.
  • Substitution : Often requires strong bases and suitable leaving groups.
  • Salt Formation : Involves the use of hydrochloric acid in a solvent like ethanol or water.

Industrial Production Methods

Industrial production of such compounds may involve optimizing synthetic routes to increase yield and reduce costs. Techniques like continuous flow reactors can improve reaction conditions and scalability. Purification methods such as recrystallization or chromatography are used to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the pyrazole or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Biological Applications

  • Medicinal Chemistry:
    • Anticancer Activity: Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. Studies have shown that 1-(piperidin-3-yl)-1H-pyrazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
    • Antimicrobial Properties: The compound has been investigated for its antimicrobial effects, showing promise against various bacterial strains. Its structure allows it to penetrate bacterial membranes effectively .
  • Neuropharmacology:
    • CNS Activity: Compounds similar to 1-(piperidin-3-yl)-1H-pyrazole have been studied for their effects on the central nervous system, particularly in the modulation of neurotransmitter systems. This makes them potential candidates for treating neurodegenerative diseases .

Agrochemical Applications

The compound's ability to inhibit specific enzymes makes it a candidate for development as a herbicide or pesticide. Research has focused on its effectiveness against certain plant pathogens, suggesting it could play a role in sustainable agriculture practices by reducing reliance on traditional chemicals .

Material Science Applications

This compound can also be utilized in the synthesis of novel materials:

  • Polymer Chemistry: The compound can serve as a building block for polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Its functional groups allow for easy incorporation into polymer matrices .

Case Studies

Case Study 1: Anticancer Research
A recent study evaluated the anticancer efficacy of various pyrazole derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Antimicrobial Screening
In another investigation, the antimicrobial activity of this compound was assessed against multi-drug resistant bacterial strains. The findings suggested that it could be developed into a novel antibiotic agent, particularly useful in treating infections caused by resistant pathogens.

Mechanism of Action

The mechanism of action of 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Triazole vs. Pyrazole Derivatives

  • 1-[(Piperidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic Acid Hydrochloride (CAS: C13H23NO2, Mol. Wt. 225.33): Replaces the pyrazole with a 1,2,3-triazole ring, altering electronic properties and hydrogen-bonding capacity. The triazole’s additional nitrogen may enhance metal coordination but reduce lipophilicity compared to pyrazole. Lower molecular weight (225.33 vs. ~260 for pyrazole analogs) suggests differences in solubility and permeability .

Pyridine-Substituted Analogs

  • 1-(Pyridin-3-yl)-1H-Pyrazole-4-carboxylic Acid (CAS: 1014631-89-0): Substitutes piperidine with pyridine, introducing aromaticity and planar geometry. Reduced basicity due to pyridine’s lone pair delocalization vs. piperidine’s aliphatic amine. Potential for π-π stacking in target binding but lower conformational flexibility .

Positional Isomerism on Piperidine

  • 1-(Piperidin-4-yl)-1H-Pyrazole-4-carboxylic Acid Derivatives :
    • Piperidin-4-yl substitution (e.g., ethyl ester derivative CAS: 1779124-74-1, Mol. Wt. 259.73) shifts the amine’s spatial orientation.
    • 4-Position may favor interactions with flat binding pockets (e.g., kinase active sites), whereas 3-position offers axial flexibility for deeper cavity engagement .
    • Example: Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride (CAS: 782493-63-4) acts as a prodrug, with ester hydrolysis yielding the active carboxylic acid .

Functional Group Modifications

Carboxylic Acid vs. Ester/Amide

  • 4-(2,6-Dichloro-benzoylamino)-1H-Pyrazole-3-carboxylic Acid (1-Methanesulphonyl-piperidin-4-yl)-Amide (Cancer Therapeutic Agent): Replaces the 4-carboxylic acid with an amide linkage, enhancing lipophilicity and membrane permeability.

Halogen and Alkyl Substituents

  • Nurandociguat (Guanylate Cyclase Activator):
    • Incorporates difluoromethyl and biphenyl groups, increasing steric bulk and electron-deficient character.
    • These modifications enhance target affinity (e.g., soluble guanylate cyclase) but may reduce aqueous solubility .

Physicochemical and Pharmacokinetic Properties

Compound Name Core Structure Substituents Molecular Weight Key Properties
Target Compound Pyrazole + Piperidine 3-Piperidinyl, 4-COOH, HCl ~260 (estimated) High solubility, moderate lipophilicity
1-(Piperidin-4-yl)-1H-Triazole-4-COOH HCl (CAS: 1955554-72-9) Triazole + Piperidine 4-Piperidinyl, 4-COOH, HCl 225.33 Enhanced metal coordination, lower MW
Ethyl 1-(Piperidin-4-yl)-1H-Pyrazole-4-carboxylate HCl (CAS: 782493-63-4) Pyrazole + Piperidine 4-Piperidinyl, ester, HCl 259.73 Prodrug, higher lipophilicity
1-[(1-Methyl-1H-Pyrazol-4-yl)methyl]piperidine-4-COOH HCl (CAS: 1431965-76-2) Pyrazole + Piperidine Methyl-pyrazole, 4-COOH, HCl 275.74 Increased steric bulk, altered metabolism

Biological Activity

1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride, with the CAS number 1461706-96-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, biological mechanisms, and therapeutic potential, supported by relevant data tables and research findings.

The compound's chemical formula is C9_9H14_{14}ClN3_3O2_2, with a molecular weight of 231.68 g/mol. Here are some key properties:

PropertyValue
Chemical FormulaC9_9H14_{14}ClN3_3O2_2
Molecular Weight231.68 g/mol
IUPAC Name1-piperidin-3-ylpyrazole-4-carboxylic acid; hydrochloride
PubChem CID75425888

This compound exhibits its biological activity primarily through inhibition of cyclin-dependent kinases (CDKs). Research indicates that compounds with similar structures have shown promising results in inhibiting CDK2 and CDK9, which are crucial for cell cycle regulation and cancer progression. For instance, a related pyrazolo[3,4-b]pyridine compound demonstrated an IC50_{50} of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent inhibitory activity .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in human tumor cell lines such as HeLa and HCT116. Studies have reported that derivatives of pyrazole compounds exhibit significant antiproliferative effects, suggesting that this compound could be effective in cancer therapy .

Inhibition of Kinases

The structural characteristics of this compound allow it to serve as a scaffold for designing kinase inhibitors. It has been noted that modifications to the pyrazole ring can enhance selectivity and potency against specific kinases, which is vital for developing targeted therapies .

Study on CDK Inhibition

In a study focusing on the structure-guided optimization of pyrazole derivatives, researchers identified that specific substitutions on the piperidine ring significantly improved the selectivity towards CDK2 over CDK9. This finding underscores the potential of this compound as a lead compound for further development in cancer therapeutics .

Structure Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications at the N-position of the piperidine ring could enhance the biological activity of pyrazole derivatives. The introduction of electron-withdrawing groups was found to increase potency against various kinases, indicating a pathway for optimizing this compound's therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride
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1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride

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